5-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine
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Description
5-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Tandem Nucleophilic Addition–Electrophilic Cyclization : A study demonstrates the use of hydroxylamine-O-sulfonic acid (HOSA) as an efficient nucleophilic amination reagent for 2-chloropyrimidines, leading to tandem nucleophilic addition–electrophilic 5-endo-trig cyclization. This process has been applied to synthesize derivatives exhibiting pronounced in vitro cytostatic activity against human tumor cell lines, suggesting potential applications in cancer therapy (Sączewski et al., 2011).
Derivative Synthesis for Pharmacological Activities : Another research focused on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This process involved nucleophilic substitution reactions with various amines, including sulfa drugs, to afford substituted pyrimidinone compounds. These molecules pave the way for future pharmacological activity investigations (Zaki et al., 2017).
Antimicrobial and Antitubercular Activities : Synthesis of pyrimidine-azitidinone analogues has been reported, with these compounds being tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity. Such studies indicate the potential of these compounds in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)sulfonyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-17-7-6-15(10-16(17)21)29(26,27)18-11-23-20(24-19(18)22)25-9-8-13-4-2-3-5-14(13)12-25/h2-7,10-11H,8-9,12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHTKMXUDJFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC4=CC=CC=C4C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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